2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was synthesized using 2,4-dihydroxybenzaldehyde as a starting material . The reaction was carried out in dry acetone with anhydrous potassium bicarbonate and 1,2-dibromopropane .Scientific Research Applications
Dioxin Formation from Thermal Degradation : Research by Evans & Dellinger (2003) and Evans & Dellinger (2005) focused on the formation of dioxins from the high-temperature pyrolysis and oxidation of bromophenol compounds. These studies are crucial in understanding the environmental impact of incinerating materials containing brominated hydrocarbons.
Synthesis of Ethynylbenzenes : Research by Macbride & Wade (1996) demonstrated an efficient method to synthesize di- and tri-ethynylbenzenes from bromobenzenes. This synthesis is significant in the development of new organic compounds.
Bromination and Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the bromination of dimethoxydimethylbenzene and its conversion into sulfur-containing quinone derivatives, illustrating the chemical versatility of bromophenol derivatives.
Formation of Bromochlorodioxins and Furans : The work of Evans & Dellinger (2005) and Evans & Dellinger (2006) investigated the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis and oxidation of bromophenol and chlorophenol mixtures, highlighting the interaction between halogens in these processes.
Synthesis of Brominated Benzophenone : Research by Jin (2011) on the synthesis of brominated benzophenone derivatives exemplifies the application in creating intermediates for pharmaceuticals.
Solute-Solvent Complexation Dynamics : Zheng et al. (2005) studied the solute-solvent complexation dynamics using bromobenzene, which is relevant in understanding the interactions in various chemical processes (Zheng et al., 2005).
Electrochemical Sensing and Molecular Imprinting : Ruiz-Córdova et al. (2018) demonstrated the use of bromophenol derivatives in the development of electrochemical sensors and molecular imprinting technology (Ruiz-Córdova et al., 2018).
Safety and Hazards
Based on the safety data sheet of a similar compound, 2-Bromoethoxy tetrahydro-2H-pyran, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
2-(2-bromoethoxy)-1-chloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRQYPWARXPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651059 | |
Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910032-21-2 | |
Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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